Cas no 2260931-78-8 (4-amino-4H-1,2,4-triazole-3-thiol; hydrazine)

4-amino-4H-1,2,4-triazole-3-thiol; hydrazine 化学的及び物理的性質
名前と識別子
-
- 2260931-78-8
- EN300-6732937
- 4-amino-4H-1,2,4-triazole-3-thiol; hydrazine
-
- インチ: 1S/C2H4N4S.H4N2/c3-6-1-4-5-2(6)7;1-2/h1H,3H2,(H,5,7);1-2H2
- InChIKey: HCGDAXNXDGUWHR-UHFFFAOYSA-N
- SMILES: S=C1NN=CN1N.NN
計算された属性
- 精确分子量: 148.05311545g/mol
- 同位素质量: 148.05311545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 5
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 119
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
4-amino-4H-1,2,4-triazole-3-thiol; hydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6732937-0.1g |
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |
2260931-78-8 | 95.0% | 0.1g |
$22.0 | 2025-03-13 | |
Enamine | EN300-6732937-1.0g |
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |
2260931-78-8 | 95.0% | 1.0g |
$63.0 | 2025-03-13 | |
Enamine | EN300-6732937-0.25g |
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |
2260931-78-8 | 95.0% | 0.25g |
$32.0 | 2025-03-13 | |
Enamine | EN300-6732937-5.0g |
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |
2260931-78-8 | 95.0% | 5.0g |
$198.0 | 2025-03-13 | |
Aaron | AR028LZ7-1g |
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |
2260931-78-8 | 95% | 1g |
$112.00 | 2025-02-16 | |
Aaron | AR028LZ7-5g |
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |
2260931-78-8 | 95% | 5g |
$298.00 | 2023-12-15 | |
1PlusChem | 1P028LQV-50mg |
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |
2260931-78-8 | 95% | 50mg |
$83.00 | 2024-05-24 | |
Aaron | AR028LZ7-50mg |
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |
2260931-78-8 | 95% | 50mg |
$52.00 | 2025-03-12 | |
1PlusChem | 1P028LQV-2.5g |
4-amino-4H-1,2,4-triazole-3-thiol,hydrazine |
2260931-78-8 | 95% | 2.5g |
$201.00 | 2024-05-24 | |
Enamine | EN300-6732937-2.5g |
4-amino-4H-1,2,4-triazole-3-thiol, hydrazine |
2260931-78-8 | 95.0% | 2.5g |
$113.0 | 2025-03-13 |
4-amino-4H-1,2,4-triazole-3-thiol; hydrazine 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
4-amino-4H-1,2,4-triazole-3-thiol; hydrazineに関する追加情報
Exploring the Properties and Applications of 4-amino-4H-1,2,4-triazole-3-thiol (CAS No. 2260931-78-8) and Its Interaction with Hydrazine
In the realm of heterocyclic chemistry, 4-amino-4H-1,2,4-triazole-3-thiol (CAS No. 2260931-78-8) has emerged as a compound of significant interest due to its versatile structural framework and potential applications. This nitrogen- and sulfur-containing heterocycle, often associated with hydrazine derivatives, exhibits unique reactivity patterns that make it valuable in pharmaceutical research, material science, and agrochemical development. The compound's molecular architecture, featuring both amino and thiol functional groups, allows for diverse chemical modifications, aligning with current trends in structure-activity relationship (SAR) studies and drug discovery.
Recent advancements in green chemistry have spurred interest in optimizing the synthesis of 4-amino-4H-1,2,4-triazole-3-thiol. Researchers are exploring catalytic methods to reduce byproducts, addressing the growing demand for sustainable synthesis protocols. The compound's interaction with hydrazine precursors has been particularly scrutinized, as it offers pathways to novel bioconjugates and chelating agents. These developments resonate with industry priorities such as cost-effective production and eco-friendly processes, frequently searched topics in scientific databases.
The pharmacological potential of 4-amino-4H-1,2,4-triazole-3-thiol derivatives continues to attract attention in medicinal chemistry circles. Preliminary studies suggest its scaffold may contribute to enzyme inhibition, particularly in targets related to oxidative stress and inflammatory pathways. This aligns with trending health concerns like neurodegenerative diseases and metabolic disorders, frequently queried in academic search engines. The thiol group's ability to form disulfide bridges also makes it relevant for peptide mimetics design, a hot topic in biopharmaceutical innovation.
Material scientists have investigated 4-amino-4H-1,2,4-triazole-3-thiol as a building block for coordination polymers and metal-organic frameworks (MOFs). Its dual donor sites (N and S) enable interesting metal-binding geometries, pertinent to developing advanced materials for gas storage or catalysis. These applications connect with popular searches about energy storage solutions and environmental remediation technologies. When combined with hydrazine-based linkers, the resulting networks demonstrate tunable porosity, addressing the need for smart materials in industrial applications.
Analytical characterization of 4-amino-4H-1,2,4-triazole-3-thiol presents unique challenges and opportunities. Modern techniques like high-resolution mass spectrometry (HRMS) and multinuclear NMR are essential for verifying its purity and tautomeric forms—a subject of numerous spectroscopy-related queries. The compound's stability under various pH conditions is another active research area, particularly for formulators seeking pH-responsive systems in controlled release applications.
In agrochemical research, derivatives of 4-amino-4H-1,2,4-triazole-3-thiol show promise as plant growth regulators and biopesticide precursors. This intersects with global interest in sustainable agriculture and food security solutions. The compound's potential to chelate essential micronutrients while exhibiting low toxicity profiles makes it relevant for developing next-generation crop protection agents, a frequently searched topic in agricultural databases.
The safety profile and handling precautions for 4-amino-4H-1,2,4-triazole-3-thiol remain important considerations. While not classified as hazardous under standard conditions, proper laboratory practices should be followed during its synthesis and manipulation. This aligns with increasing searches about chemical safety protocols and occupational health in research environments. The compound's compatibility with hydrazine derivatives also warrants careful stoichiometric control to ensure reaction safety and product consistency.
Future research directions for 4-amino-4H-1,2,4-triazole-3-thiol may explore its supramolecular chemistry applications or its role in catalytic systems. The growing body of literature on click chemistry and bioorthogonal reactions suggests potential for creating novel molecular architectures. These cutting-edge applications correspond with trending searches in chemical biology and nanotechnology circles, highlighting the compound's interdisciplinary relevance.
2260931-78-8 (4-amino-4H-1,2,4-triazole-3-thiol; hydrazine) Related Products
- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)
- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)
- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)
- 19142-73-5(2-chloro-4-nitro-N-(pyridin-3-yl)benzamide)
- 1261787-29-4(5-(Difluoromethoxy)-6-hydroxyquinoline)
- 1416439-74-1(8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)
- 2228233-77-8(1-butyl-2,2-difluorocyclopropan-1-amine)
- 1028843-04-0(5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine)
- 80122-78-7(4-Ethenyl-2-iodophenol)
- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)




